molecular formula C25H24N4O B15085132 2-(Azepane-1-carbonyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylonitrile CAS No. 769143-82-0

2-(Azepane-1-carbonyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylonitrile

Cat. No.: B15085132
CAS No.: 769143-82-0
M. Wt: 396.5 g/mol
InChI Key: KXUAYCLTGFYYGC-HEHNFIMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azepane-1-carbonyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylonitrile is a heterocyclic acrylonitrile derivative featuring a pyrazole core substituted with phenyl groups at positions 1 and 3, an acrylonitrile moiety at position 4, and an azepane-1-carbonyl group. The azepane ring (a seven-membered saturated heterocycle) introduces steric bulk and conformational flexibility, distinguishing it from smaller-ring analogs.

Properties

CAS No.

769143-82-0

Molecular Formula

C25H24N4O

Molecular Weight

396.5 g/mol

IUPAC Name

(E)-2-(azepane-1-carbonyl)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enenitrile

InChI

InChI=1S/C25H24N4O/c26-18-21(25(30)28-15-9-1-2-10-16-28)17-22-19-29(23-13-7-4-8-14-23)27-24(22)20-11-5-3-6-12-20/h3-8,11-14,17,19H,1-2,9-10,15-16H2/b21-17+

InChI Key

KXUAYCLTGFYYGC-HEHNFIMWSA-N

Isomeric SMILES

C1CCCN(CC1)C(=O)/C(=C/C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)/C#N

Canonical SMILES

C1CCCN(CC1)C(=O)C(=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C#N

Origin of Product

United States

Preparation Methods

The synthesis of SALOR-INT L469866-1EA involves several key stepsThe final step involves the formation of the acrylonitrile group through a condensation reaction. Industrial production methods for this compound often utilize cGMP (current Good Manufacturing Practice) standards to ensure high purity and quality.

Chemical Reactions Analysis

SALOR-INT L469866-1EA undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

SALOR-INT L469866-1EA has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers utilize this compound to study its effects on various biological pathways.

    Industry: This compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of SALOR-INT L469866-1EA involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

Compound 4a : 3-(1,3-Diphenyl-1H-pyrazol-4-yl)-2-(4-oxo-4,5-dihydrothiazol-2-yl)acrylonitrile
  • Key Difference : Replaces the azepane-1-carbonyl group with a thiazolin-4-one ring (a five-membered heterocycle containing sulfur and nitrogen).
  • This compound demonstrated moderate antimicrobial activity against Staphylococcus aureus and Escherichia coli .
  • Synthesis: Cyclization of malononitrile derivatives with sulfanylacetic acid under reflux .
Compound 1f : 2-(1H-Benzo[d]imidazol-2-yl)-3-(3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile
  • Key Difference : Substitutes azepane with a benzimidazole group and introduces a nitro substituent on the pyrazole phenyl ring.
  • DFT studies suggest its polarized electronic structure favors charge transfer .
Compound 7a : (E)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile
  • Key Difference : Replaces azepane with an indole-3-carbonyl group.
  • Impact : The indole system, a bioisostere of tryptophan, may enhance interactions with biological targets. This compound exhibited broad-spectrum antimicrobial activity, including against methicillin-resistant Staphylococcus aureus (MRSA) .
Compound 21a : 2-[(1,3-Diphenyl-1H-pyrazol-4-yl)(hydroxy)methyl]acrylonitrile
  • Key Difference : Features a hydroxymethyl group instead of azepane-1-carbonyl.
  • Melting point (114–116°C) is lower than azepane analogs, reflecting reduced crystallinity .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) LogP (Predicted)
Target Compound ~439.5 Not reported ~3.8
4a (Thiazolinone) ~428.4 100–102 ~3.2
1f (Benzimidazole) ~465.5 Not reported ~4.1
21a (Hydroxymethyl) ~369.4 114–116 ~2.5

Biological Activity

2-(Azepane-1-carbonyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylonitrile is a complex organic compound featuring an azepane ring, a pyrazole moiety, and an acrylonitrile functional group. Its unique structural composition suggests potential for diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant case studies.

Structural Overview

The compound's molecular formula is C23H25N3OC_{23}H_{25}N_3O with a molecular weight of approximately 359.47 g/mol. The presence of the azepane ring and the pyrazole structure is crucial as both are associated with various pharmacological effects.

Biological Activities

Potential Pharmacological Properties:
Research indicates that compounds containing azepane and pyrazole structures exhibit significant biological activities, including:

  • Anticancer Activity: Pyrazole derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
  • Anti-inflammatory Effects: Pyrazole-based compounds are known for their anti-inflammatory properties, often acting as selective COX-2 inhibitors.
  • Antimicrobial Properties: The presence of the pyrazole moiety contributes to antimicrobial activity against various pathogens.

Synthesis

The synthesis of 2-(Azepane-1-carbonyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylonitrile typically involves multi-step reactions including:

  • Formation of the azepane ring.
  • Introduction of the pyrazole moiety through condensation reactions.
  • Addition of the acrylonitrile functional group.

These steps highlight the compound's synthetic complexity and potential for modification to enhance biological activity.

Case Study 1: Anticancer Activity

A study on related compounds demonstrated that acrylonitrile chalcones exhibit significant anticancer activity against colorectal carcinoma (HCT116), with an IC50 value of 6.76 µg/mL compared to the control (5-FU at 77.15 µg/mL). Mechanisms included enhancement of apoptotic pathways through inhibition of anti-apoptotic proteins and regulation of caspases .

Case Study 2: Anti-inflammatory Activity

Research focusing on pyrazole derivatives has shown that certain compounds exhibit potent anti-inflammatory effects, with IC50 values ranging from 0.02 to 0.04 µM against COX-2 enzymes. These findings suggest that derivatives similar to 2-(Azepane-1-carbonyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylonitrile could also possess significant anti-inflammatory properties .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Properties
4-Azepanone Contains azepane; lacks pyrazoleUsed in synthesis of pharmaceuticals
5-Pyrazolone Contains pyrazole; no azepaneExhibits strong anti-inflammatory properties
3-Acrylonitrile Derivatives Contains acrylonitrile; varied substituentsKnown for diverse reactivity patterns

The uniqueness of 2-(Azepane-1-carbonyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylonitrile lies in its combination of these three structural elements, enhancing its potential applications in medicinal chemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.